![molecular formula C12H9NO2 B14487529 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one CAS No. 65783-78-0](/img/structure/B14487529.png)
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one is a quinone imine compound obtained by the formal condensation of one of the keto groups of benzoquinone with the amino group of 4-hydroxyaniline . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of benzoquinone with 4-hydroxyaniline under specific conditions. One common method includes the use of dichloroindophenol as an artificial electron acceptor in the presence of the enzyme 4-pyridoxic acid dehydrogenase . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imine and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes and pigments due to its unique color properties
Mecanismo De Acción
The mechanism of action of 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence various biological processes. Its effects are mediated through the modulation of enzyme activities and the generation of reactive oxygen species .
Comparación Con Compuestos Similares
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:
Indophenol: A quinone imine obtained by the condensation of benzoquinone with 4-hydroxyaniline.
N-3,5-dichloro-4-hydroxyphenyl-1,4-benzoquinone imine: A derivative with similar structural features but different substituents.
The uniqueness of this compound lies in its specific hydroxyl and imine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65783-78-0 |
|---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
4-(3-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H9NO2/c14-11-6-4-9(5-7-11)13-10-2-1-3-12(15)8-10/h1-8,15H |
Clave InChI |
SDLBDIYBACYTQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)N=C2C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
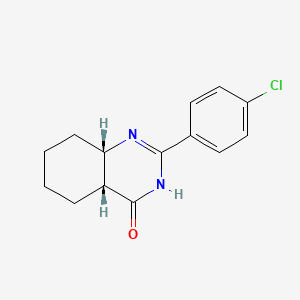

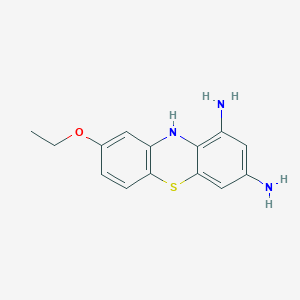
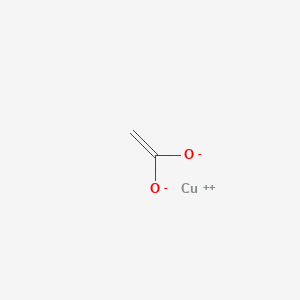

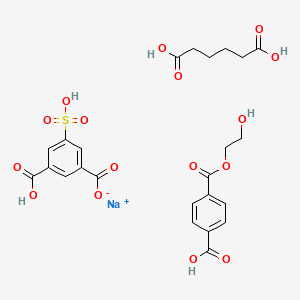
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
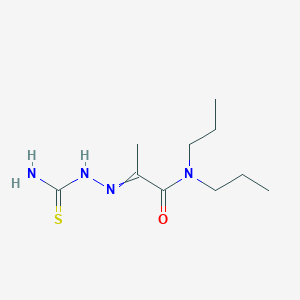
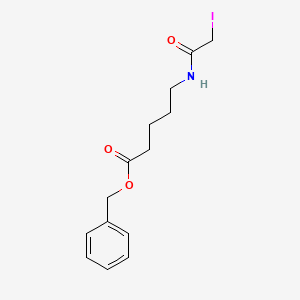
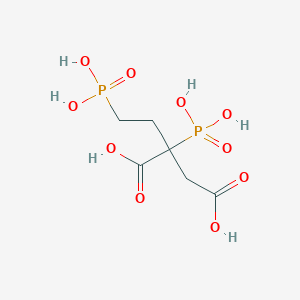
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
